
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one, also known as BPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPP is a piperazine derivative that has shown promising results in scientific research as a potential drug candidate for various diseases.
作用機序
The mechanism of action of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one involves the inhibition of various enzymes and receptors in the body. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter associated with cognitive function. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has also been found to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down monoamine neurotransmitters such as serotonin and dopamine. This inhibition results in increased levels of these neurotransmitters, which are associated with mood regulation.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to have various biochemical and physiological effects in the body. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to increase the levels of acetylcholine, serotonin, and dopamine, which are neurotransmitters associated with cognitive function and mood regulation. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been shown to reduce amyloid-beta levels, which are associated with the pathogenesis of the disease.
実験室実験の利点と制限
The advantages of using 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one in lab experiments include its ability to inhibit various enzymes and receptors in the body, its potential as a drug candidate for various diseases, and its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The limitations of using 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one. One direction is to further investigate its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and depression. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods for 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one.
合成法
The synthesis method of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one involves the reaction of 3-bromobenzoyl chloride with propargylamine in the presence of triethylamine. This reaction results in the formation of 3-(3-bromophenyl)-N-prop-2-yn-1-ylbenzamide. This intermediate is further reacted with piperazine in the presence of acetic acid to yield 3-(3-bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one, which is 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one.
科学的研究の応用
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and depression. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been shown to improve cognitive function and reduce amyloid-beta levels. In depression, 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to increase the levels of serotonin and dopamine, which are neurotransmitters associated with mood regulation.
特性
IUPAC Name |
3-(3-bromophenyl)-4-prop-2-ynylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-2-7-16-8-6-15-13(17)12(16)10-4-3-5-11(14)9-10/h1,3-5,9,12H,6-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWNDCRHDMMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNC(=O)C1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

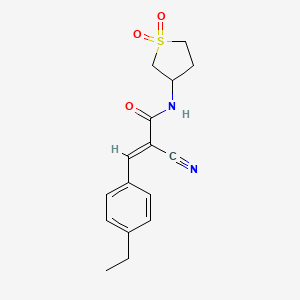
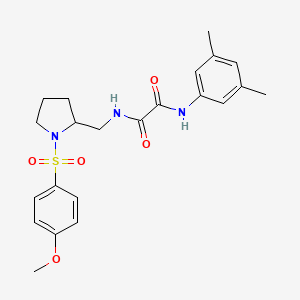
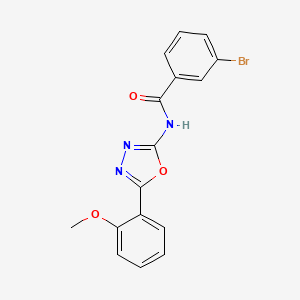
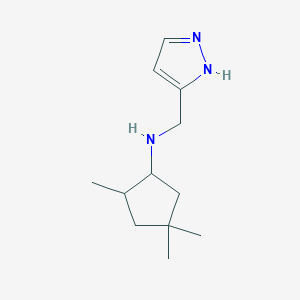

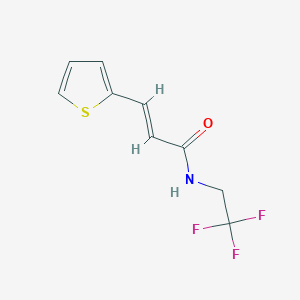
![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)


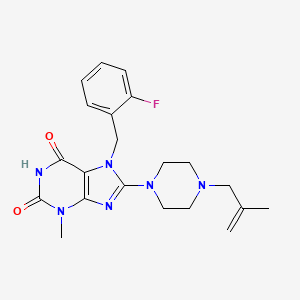
![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)
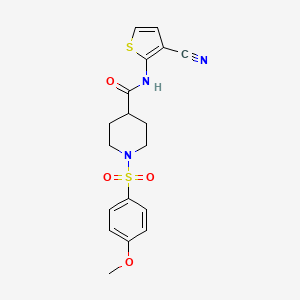
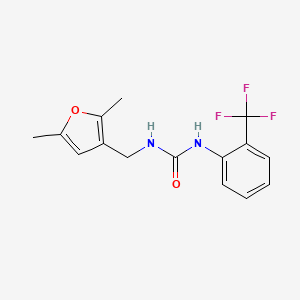
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)